4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide
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Overview
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide is a synthetic compound belonging to the quinazolinone class. This compound is notable for its unique molecular structure, characterized by a bromine-substituted quinazolinone core linked to a butanamide chain with an isopropoxypropyl side group. Quinazolinones have a wide range of biological activities, which makes them interesting candidates for scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide typically involves several steps:
Synthesis of the Quinazolinone Core: The starting material, often an anthranilic acid derivative, undergoes a cyclization reaction in the presence of a dehydrating agent such as phosphorous oxychloride to form the quinazolinone nucleus.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.
Formation of the Amide Linkage: The brominated quinazolinone undergoes a reaction with 3-isopropoxypropylamine to form the desired amide linkage.
Final Product Formation: The final step involves coupling the intermediate with a butanoic acid derivative to complete the synthesis of this compound.
Industrial Production Methods: Industrial production may involve optimization of these synthetic routes for large-scale manufacturing, employing continuous flow techniques, and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can undergo oxidation reactions at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: Reduction at the carbonyl groups can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles like amines, thiols, or phenols under suitable conditions.
Major Products Formed:
Oxidized Products: Quinazoline N-oxides.
Reduced Products: Quinazolinone alcohol derivatives.
Substituted Products: Derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide involves interaction with specific molecular targets:
Molecular Targets: May include kinases, receptors, and enzymes involved in cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response. Its bromine-substituted quinazolinone core is key to its biological activity, allowing it to bind effectively to target proteins and exert its effects.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide stands out due to its unique substitution pattern, which confers distinct chemical properties and biological activities. Similar Compounds:
6-Bromo-2,4-dioxo-1,2-dihydroquinazoline: Shares the brominated quinazolinone core but lacks the butanamide chain.
N-(3-isopropoxypropyl)quinazolin-4-amine: Similar amide linkage but different overall structure and properties.
This unique combination of bromine, quinazolinone, and isopropoxypropyl groups makes this compound a fascinating compound for further research and development.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O4/c1-12(2)26-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)25/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBQMFHXCDYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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